![molecular formula C16H21N3O3 B2979115 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate CAS No. 877827-69-5](/img/structure/B2979115.png)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate
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Overview
Description
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate, also known as CDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMB is a white crystalline powder, and its molecular formula is C15H19N3O3.
Scientific Research Applications
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its antimicrobial properties, as it has been shown to have activity against a range of bacterial and fungal strains. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions.
Mechanism of Action
The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to disrupt the cell cycle in cancer cells, leading to cell death. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when handling this compound, as it may be harmful if ingested or inhaled.
Future Directions
There are several future directions for research on [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate. One area of interest is the development of this compound-based fluorescent probes for detecting metal ions in living cells. Another area of interest is the development of this compound-based anticancer drugs with improved efficacy and safety profiles. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(methylamino)benzoate involves the reaction of 2-(methylamino)benzoic acid with 1-cyano-1,2-dimethylpropyl isocyanate in the presence of a base, such as triethylamine. The resulting product is then treated with methyl chloroformate to obtain the final product.
properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(methylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11(2)16(3,10-17)19-14(20)9-22-15(21)12-7-5-6-8-13(12)18-4/h5-8,11,18H,9H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMSCOHNCTZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC=CC=C1NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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